![molecular formula C10H12F3NOS B13030236 (1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13030236.png)
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of the trifluoromethylthio group imparts distinct chemical properties, making it valuable in pharmaceutical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the asymmetric reduction of a precursor compound. One common method is the biocatalytic reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This process achieves high enantioselectivity and yield under optimized conditions with isopropanol as a cosolvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system enhances substrate concentration and reaction efficiency, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting chemokine receptors.
Industry: The compound’s unique properties make it valuable in the development of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of (1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl functionality, used as a solvent and synthetic intermediate.
α-(Trifluoromethyl)styrene: A versatile intermediate in organic synthesis, known for its applications in C-F bond activation.
1,2,4-Triazole-containing compounds: These compounds share the trifluoromethyl group and are used in drug discovery.
Uniqueness
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL stands out due to its chiral nature and the presence of both amino and trifluoromethylthio groups. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12F3NOS |
|---|---|
Molekulargewicht |
251.27 g/mol |
IUPAC-Name |
(1R)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m0/s1 |
InChI-Schlüssel |
FVGIACXSRZSECZ-HSOSERFQSA-N |
Isomerische SMILES |
CC([C@@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


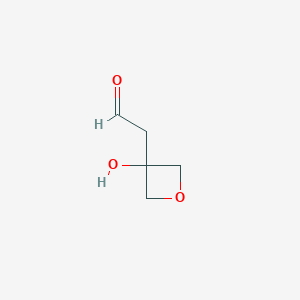
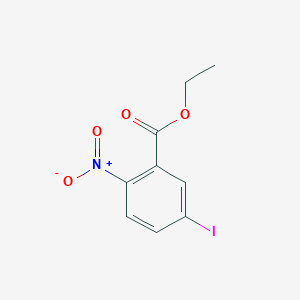
![1-Methyl-4,5,6,7-tetrahydrobenzo[c]thiophene](/img/structure/B13030170.png)
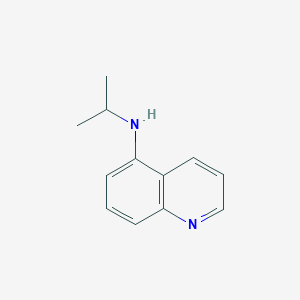

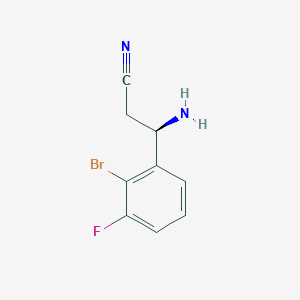
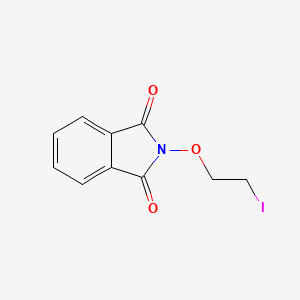
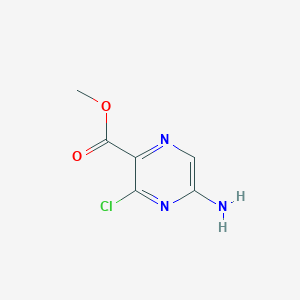
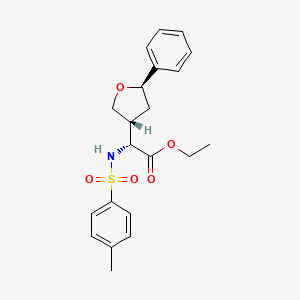
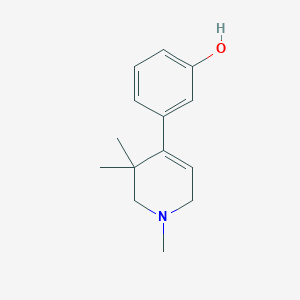

![4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13030240.png)
![tert-butyl 3-(bromomethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13030241.png)

